molecular formula C8H12N2O B074564 4-Ethoxybenzene-1,2-diamine CAS No. 1197-37-1

4-Ethoxybenzene-1,2-diamine

Cat. No. B074564
CAS RN: 1197-37-1
M. Wt: 152.19 g/mol
InChI Key: KLLREYQZEOLXHA-UHFFFAOYSA-N
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Description

4-Ethoxybenzene-1,2-diamine, a chemical compound known for its versatile applications in organic synthesis and materials science, serves as an important intermediate in the synthesis of various polymers, dyes, and pharmaceuticals. Its synthesis and properties have been explored in various studies to understand its reactivity and utility in different chemical contexts.

Synthesis Analysis

The synthesis of 4-Ethoxybenzene-1,2-diamine derivatives can involve nucleophilic substitution reactions, where phase-transfer catalysts and conditions such as ultrasound irradiation enhance reaction rates and yields. For example, ethoxylation of p-chloronitrobenzene using phase-transfer catalysts under ultrasound irradiation has demonstrated effective synthesis approaches for related compounds (Wang & Rajendran, 2007).

Scientific Research Applications

  • Liquid Crystals and Spectral Analysis :

    • Ethoxybenzene derivatives are essential components in certain liquid crystals like 4-n-ethoxy-4'-cyanobiphenyl (2OCB), which exhibit nematic liquid crystal phase and transform to isotropic liquid at specific temperatures. These compounds' electronic structure, thermodynamic properties, and spectral analysis have been extensively studied (Tiwari, Dwivedi, & Sharma, 2020).
  • Polymers and Spectroscopic Characterization :

    • Ethoxybenzene derivatives are used in the synthesis of soluble polymers like poly(2-methoxy-5-alkoxy paraphenylenes). These polymers have been characterized by various spectroscopic methods, indicating their potential in materials science (Moustafid et al., 1991).
  • Corrosion Inhibition :

    • Derivatives of 4-ethoxybenzene-1,2-diamine have been evaluated as corrosion inhibitors for mild steel in acidic environments. These compounds showed significant inhibition efficiency, suggesting their utility in industrial applications like steel pickling and descaling (Singh & Quraishi, 2016).
  • High-Performance Engineering Plastics :

    • The synthesis of various aromatic polyamides derived from 4-ethoxybenzene-1,2-diamine and their derivatives has been explored. These polyamides show high thermal stability, making them suitable for high-performance engineering applications (Yang, Wei, & Yang, 1996).
  • Photochemical Reactions :

    • The solvent-controlled photoreaction of derivatives of 4-ethoxybenzene-1,2-diamine has been studied, showing that they can be transformed into different chemical structures depending on the solvent used. This has implications for synthetic chemistry and materials science (Chen, Hsu, Ho, & Ho, 2021).
  • Gas Transport Properties :

    • Polyamides synthesized from derivatives of 4-ethoxybenzene-1,2-diamine have been studied for their gas transport properties, indicating their potential use in membrane-based gas separation technologies (Bandyopadhyay et al., 2013).
  • Ion-Sensitive Membrane Electrodes :

    • A diamino compound derived from 4-ethoxybenzene-1,2-diamine was studied as an ionophore in PVC membrane electrodes for the potentiometric determination of Be2+ ions, showing high selectivity and sensitivity (Soleymanpour, Rad, & Niknam, 2006).

properties

IUPAC Name

4-ethoxybenzene-1,2-diamine
Source PubChem
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InChI

InChI=1S/C8H12N2O/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLREYQZEOLXHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6061608
Record name 1,2-Benzenediamine, 4-ethoxy-
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Molecular Weight

152.19 g/mol
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Boiling Point

295 °C
Record name 4-ETHOXY-1,2-BENZENEDIAMINE
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Solubility

Very soluble in water; soluble in ethanol, ethyl ether, and chloroform.
Record name 4-ETHOXY-1,2-BENZENEDIAMINE
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Vapor Pressure

0.000926 [mmHg]
Record name 4-Ethoxy-1,2-benzenediamine
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Product Name

4-Ethoxybenzene-1,2-diamine

CAS RN

1197-37-1
Record name 4-Ethoxy-1,2-benzenediamine
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Record name 4-Ethoxy-1,2-benzenediamine
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Record name 1,2-Benzenediamine, 4-ethoxy-
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Record name 1,2-Benzenediamine, 4-ethoxy-
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Record name 4-ETHOXYBENZENE-1,2-DIAMINE
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Record name 4-ETHOXY-1,2-BENZENEDIAMINE
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Melting Point

71.5 °C
Record name 4-ETHOXY-1,2-BENZENEDIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6233
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

To a mixture of 4-ethoxy-2-nitroaniline (963 mg) and THF/EtOH (1/1, 10 mL) was added 10% Pd/C (281 mg), followed by stirring at room temperature for 3 hours under a hydrogen atmosphere. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure to obtain 4-ethoxybenzene-1,2-diamine.
Quantity
963 mg
Type
reactant
Reaction Step One
Name
THF EtOH
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
281 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
J Perez-Villanueva, L Yepez-Mulia… - European Journal of …, 2021 - Elsevier
A ligand-based virtual screening study to search for giardicidal compounds on a 6551 ChEMBL drugs database was carried out using molecular similarity. Three fingerprints …
Number of citations: 4 www.sciencedirect.com
NT Patil, AK Mutyala, PGVV Lakshmi… - The Journal of …, 2010 - ACS Publications
A process involving gold(I)-catalyzed formal double hydroamination of alkynes, bearing a tethered carboxylic group, for the synthesis of fused dihydrobenzimidazoles and …
Number of citations: 62 pubs.acs.org
KRH Al-Jorani - American Scientific Research Journal for Engineering …, 2017 - core.ac.uk
This paper describes the synthesis, characterization of mixed ligand complexes. The reaction of benzene-1, 2-diamine (o-phenylenediamine) derivatives with anthranilic acid (Ant) yield …
Number of citations: 1 core.ac.uk
T Liang, X Zhou, L Lu, H Dong, Y Zhang, Y Xu, J Qi… - Bioorganic …, 2021 - Elsevier
Colchicine binding site inhibitors (CBSIs) hold great potential for the treatment of various tumors and they can overcome multidrug resistance which the existing tubulin inhibitors such …
Number of citations: 3 www.sciencedirect.com
الكرم, رولا سلطان محمود - 2021‎ - repository.najah.edu
1.4 Staphylococcus aureus Gram-positive bacteria. 5 1.5 Methicillin-resistant Staphylococcus aureus (MRSA). 6 1.6 Klebsiella is Gram-negative bacteria. 7 1.7 Escherichia coli Gram-…
Number of citations: 2 repository.najah.edu
سلطان محمود الكرم - 2021‎ - repository.najah.edu
Design, Synthesis and In vitro Evaluation of Anticancer Activity of Curcumin Based Benzodiazepines, Diazepines, Diazoles and Ami Page 1 An-Najah National University Faculty of …
Number of citations: 2 repository.najah.edu

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